N-Carboxybenzyl D-Valacyclovir

Descripción

Chemical Identity and Stereochemical Context of N-Carboxybenzyl D-Valacyclovir

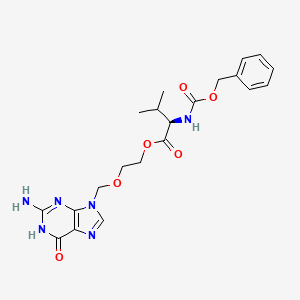

This compound is chemically identified as 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate. clearsynth.com It is the D-enantiomer of N-Carboxybenzyl L-Valacyclovir, a key intermediate in the synthesis of Valacyclovir. The presence of the D-isomer is a critical aspect of its chemical identity, highlighting the importance of stereochemistry in pharmaceutical production.

The molecular formula of this compound is C21H26N6O6, and it has a molecular weight of 458.47 g/mol . scbt.com The stereochemical distinction arises from the valine component of the molecule. While the therapeutically active Valacyclovir is the L-valyl ester of acyclovir, its synthesis can inadvertently lead to the formation of the D-valyl ester counterpart. wikipedia.orgnih.gov This stereochemical difference is of paramount importance as the biological activity and metabolic fate of enantiomers can differ significantly.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy)ethyl (R)-2-(((benzyloxy)(hydroxy)methylene)amino)-3-methylbutanoate |

| CAS Number | 124832-32-2 clearsynth.comscbt.com |

| Molecular Formula | C21H26N6O6 scbt.com |

| Molecular Weight | 458.47 scbt.com |

| InChI Key | ZQSUAJRZJTUOEA-OAHLLOKOSA-N |

Significance as a Synthetic Intermediate and Impurity in L-Valacyclovir Production

The primary significance of this compound lies in its dual role during the synthesis of L-Valacyclovir, a prodrug of the antiviral agent Acyclovir. wikipedia.orgasianpubs.org The synthesis of L-Valacyclovir often involves the condensation of N-carbobenzyloxy-L-valine (Cbz-L-valine) with acyclovir. asianpubs.orgthepharmajournal.com This reaction produces N-Cbz-L-Valacyclovir, which is then deprotected to yield the final active pharmaceutical ingredient (API). asianpubs.org

However, during this process, the formation of the diastereomeric impurity, this compound (D-4), can occur. asianpubs.org Research has shown that factors such as reaction temperature can influence the extent of racemization, leading to the formation of this D-isomer. asianpubs.org For instance, one study found that at a reaction temperature of approximately 60°C, 3-4% of the D-isomer was formed. asianpubs.org Optimizing the reaction temperature to -5 to 0°C significantly reduced the formation of the D-isomer to about 1%. asianpubs.org

The presence of this compound as an impurity is a critical concern in pharmaceutical manufacturing due to stringent regulatory requirements for drug purity. The International Council for Harmonisation (ICH) guidelines mandate strict limits on impurities in drug substances. asianpubs.org Consequently, significant research efforts are directed towards controlling and minimizing the formation of this and other related impurities during the production of Valacyclovir. asianpubs.orgthepharmajournal.com This often involves the development of purification methods to reduce the level of the D-isomer in the N-Cbz protected intermediate. asianpubs.org

Overview of Academic Research Perspectives on this compound

From an academic and industrial research standpoint, this compound is primarily studied in the context of impurity profiling and process optimization for L-Valacyclovir synthesis. Research articles and patents often describe methods for the detection, synthesis, and characterization of this and other Valacyclovir-related impurities. thepharmajournal.comconnectjournals.comgoogle.com

The synthesis of this compound as a reference standard is crucial for analytical method development and validation. clearsynth.com These reference standards are used to accurately quantify the levels of this impurity in batches of L-Valacyclovir, ensuring that the final drug product meets the required quality standards.

Furthermore, studies have explored various synthetic routes and purification techniques to control the formation of diastereomeric impurities like this compound. asianpubs.orggoogle.com For example, a study by researchers at Dr. Reddy's Laboratories detailed a scalable process that addressed the formation of the D-isomer, among other impurities. asianpubs.org They investigated different solvent systems for the purification of N-Cbz valacyclovir to reduce the D-isomer content. asianpubs.org This highlights the ongoing research focus on developing efficient and commercially viable processes that deliver high-purity L-Valacyclovir.

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSUAJRZJTUOEA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiomeric Purity Control of N-carboxybenzyl D-valacyclovir

Chemical Synthesis Pathways Leading to Valacyclovir and Related N-Carboxybenzyl Derivatives

The primary route to synthesizing valacyclovir involves the esterification of acyclovir with a protected form of the amino acid L-valine. The N-carboxybenzyl (Cbz) protecting group plays a crucial role in this pathway.

Condensation Reactions for Esterification of Acyclovir with Protected Valine Analogues

The synthesis of valacyclovir typically begins with the condensation of acyclovir with an N-protected L-valine derivative. thepharmajournal.comgoogle.com A widely employed method involves the reaction of acyclovir with N-carboxybenzyl-L-valine (Cbz-L-valine). asianpubs.orgresearchgate.net This reaction is an esterification, forming an ester linkage between the hydroxyl group of acyclovir and the carboxyl group of Cbz-L-valine. wikipedia.orgsmolecule.com

The condensation is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). thepharmajournal.comasianpubs.org The reaction is commonly carried out in a solvent such as dimethylformamide (DMF). thepharmajournal.comasianpubs.org The product of this step is N-Cbz-L-valacyclovir, a protected form of valacyclovir. google.comasianpubs.org

Specific Role of N-Carboxybenzyl Protecting Group Chemistry in Valacyclovir Synthesis

The N-carboxybenzyl (Cbz or Z) group serves as a crucial protecting group for the amino functionality of L-valine during the synthesis of valacyclovir. asianpubs.orgwikipedia.org Its primary role is to prevent the amino group from participating in unwanted side reactions during the esterification of the valine's carboxyl group with acyclovir.

The Cbz group is stable under the conditions of the coupling reaction but can be selectively removed in a subsequent step. wikipedia.org The deprotection is typically achieved through catalytic hydrogenation. thepharmajournal.comwikipedia.org In this process, the N-Cbz-valacyclovir is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C) or alumina. asianpubs.orgresearchgate.netwikipedia.org This step cleaves the Cbz group, yielding the desired L-valine ester, valacyclovir, which is often isolated as its hydrochloride salt. thepharmajournal.com The use of the Cbz group is a well-established strategy in peptide synthesis and has been effectively adapted for the large-scale production of valacyclovir. google.comasianpubs.org

Formation and Characterization of N-Carboxybenzyl D-Valacyclovir as a Process Impurity

A significant challenge in the synthesis of N-Cbz-L-valacyclovir is the potential for the formation of its diastereomer, N-Cbz-D-valacyclovir. This occurs through racemization, a process that can compromise the enantiomeric purity of the final active pharmaceutical ingredient.

Mechanisms of Racemization During N-Carboxybenzyl Valacyclovir Synthesis

Racemization during the synthesis of N-Cbz-valacyclovir can occur, leading to the formation of the undesired D-isomer. asianpubs.org The mechanism of this racemization is often base-catalyzed. The process can be initiated by the deprotonation of the alpha-carbon of the valine residue, which is facilitated by the activating nature of the adjacent carbonyl group. This can lead to the formation of a planar enolate intermediate, which can then be re-protonated from either side, resulting in a mixture of L and D enantiomers.

Impact of Reaction Conditions on D-Isomer Formation (e.g., Temperature, Solvents, Catalysts)

The formation of the D-isomer is significantly influenced by various reaction parameters. Elevated temperatures, in particular, have been shown to increase the rate of racemization. asianpubs.org For instance, during the synthesis of N-Cbz valacyclovir, conducting the reaction at higher temperatures can lead to a notable increase in the percentage of the D-isomer impurity. asianpubs.org

Controlled experiments have demonstrated a direct correlation between reaction temperature and the extent of D-isomer formation. asianpubs.org One study revealed that distilling the solvent dimethylformamide (DMF) at 85°C for an extended period during work-up led to racemization of the N-Cbz valacyclovir. asianpubs.org Consequently, optimizing the reaction temperature is a critical factor in controlling the stereochemical purity of the product. asianpubs.org

The choice of solvent can also play a role. While the initial condensation is often performed in DMF, subsequent purification steps may utilize different solvent systems to help reduce the D-isomer content. asianpubs.org

Strategies for Stereoselective Synthesis and Enantiomeric Purity Enhancement

To minimize the formation of this compound and ensure the high enantiomeric purity of the final product, several strategies are employed throughout the synthesis and purification process.

One of the primary strategies is the careful control of reaction temperature during the coupling of Cbz-L-valine and acyclovir. asianpubs.org Lowering the reaction temperature, for example to a range of -5 to 0°C, has been shown to significantly reduce the formation of the D-isomer to as low as 1%. asianpubs.org

Another key approach is the purification of the intermediate, N-Cbz-L-valacyclovir. Crystallization from a suitable solvent system can be effective in reducing the amount of the D-isomer. asianpubs.org For instance, using an acetone-water mixture for recrystallization has been demonstrated to decrease the D-isomer content. asianpubs.org

Furthermore, purification of the final valacyclovir hydrochloride product can also be performed to remove any remaining D-isomer. asianpubs.org This can be achieved through recrystallization from specific solvent mixtures, such as aqueous acetonitrile. asianpubs.orgresearchgate.net By carefully selecting the solvent composition and controlling the cooling process, the desired L-isomer can be selectively crystallized, leaving the D-isomer enriched in the mother liquor. asianpubs.org

Below is a data table summarizing the effect of reaction temperature on the formation of the D-isomer impurity.

| Reaction Temperature (°C) | D-Isomer (%) |

| 60 | 3-4 |

| -5 to 0 | 1 |

This table illustrates the significant reduction in the formation of the D-isomer by lowering the reaction temperature during the synthesis of N-Cbz valacyclovir. asianpubs.org

Another data table shows the results of solvent screening for the purification of N-Cbz valacyclovir to reduce the D-isomer content.

| Solvent System | D-Isomer Before Purification (%) | D-Isomer After Purification (%) |

| Acetone-Water | 3.5 | 2.0 |

This table demonstrates the effectiveness of a specific solvent system in reducing the D-isomer impurity through crystallization. asianpubs.org

Optimization of Reaction Parameters for Minimized D-Isomer Content

The formation of the undesired L-isomer during the synthesis of this compound is a significant concern. Research has shown that the reaction temperature plays a crucial role in the level of racemization. asianpubs.org The condensation of N-carbobenzyloxy-L-valine with acyclovir, a parallel reaction to the synthesis of the D-enantiomer, has been studied to understand the impact of temperature on the formation of the corresponding D-isomer impurity. asianpubs.orgresearchgate.net

Control experiments have demonstrated a direct correlation between the reaction temperature and the percentage of the undesired enantiomer formed. asianpubs.org A study on the synthesis of N-Cbz-L-valacyclovir revealed that at a reaction temperature of 25-30 °C, the D-isomer content was as high as 3.3%. asianpubs.org However, by optimizing the reaction temperature and maintaining it between -10 to -5 °C, the formation of the D-isomer could be controlled to approximately 1.0%. asianpubs.org

Table 1: Effect of Reaction Temperature on Racemization asianpubs.org

| Reaction Temperature (°C) | D-Isomer (%) |

| -10 to -5 | 1.0 |

| 5-10 | 1.0 |

| 10-15 | 2.7 |

| 25-30 | 3.3 |

This table illustrates the impact of reaction temperature on the formation of the undesired D-isomer during the synthesis of N-Cbz-L-valacyclovir, providing a model for controlling the L-isomer in this compound synthesis.

Furthermore, the scale of the reaction can also influence the level of enantiomeric impurity. It has been observed that scaling up the synthesis from laboratory to plant scale can lead to a significant increase in the formation of the undesired isomer. asianpubs.org This is often attributed to factors such as prolonged reaction times and thermal stress on the product during work-up procedures like the distillation of high-boiling solvents. asianpubs.org For instance, the distillation of dimethylformamide (DMF) at 85°C for an extended period has been shown to increase the percentage of the undesired isomer. asianpubs.org

Post-Synthetic Purification Techniques for this compound

Following the synthesis, effective purification methods are essential to remove the remaining L-isomer and other process-related impurities to achieve the desired high enantiomeric purity of this compound. Crystallization is a primary technique employed for this purpose. asianpubs.orggoogle.com

The choice of solvent system for crystallization is critical for the selective removal of the undesired enantiomer. asianpubs.org Various solvents and solvent mixtures have been investigated to optimize the purification of N-Cbz-valacyclovir. asianpubs.org While single solvent systems may offer some level of purification, mixed solvent systems, particularly aqueous-organic mixtures, have demonstrated superior results in reducing the level of the unwanted isomer. asianpubs.org

In a study focused on purifying N-Cbz-L-valacyclovir, an acetone-water solvent combination was found to be particularly effective, reducing the D-isomer content from 3.5% to 2.0%. asianpubs.org The purification involves dissolving the crude product in the solvent mixture at reflux temperature, followed by cooling to induce crystallization of the desired, purer enantiomer. asianpubs.org

Table 2: Solvent Screening for the Purification of N-Cbz-Valacyclovir asianpubs.org

| Solvent(s) Composition | D-Isomer (%) (Initial: 3.5%) |

| Acetone + Water | 2.0 |

This table highlights the effectiveness of an acetone-water solvent system in reducing the D-isomer impurity during the purification of N-Cbz-L-valacyclovir, serving as a model for the purification of this compound.

Analytical Techniques for the Detection and Quantification of N-carboxybenzyl D-valacyclovir

Chromatographic Methodologies for Impurity Profiling

Chromatographic techniques are fundamental in the separation and quantification of N-Carboxybenzyl D-Valacyclovir and its related substances. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification

The stereospecific nature of drug molecules necessitates the use of chiral separation techniques to distinguish between enantiomers. For Valacyclovir and its derivatives, ensuring the correct stereochemistry is critical. Chiral HPLC methods have been developed to separate and quantify the D- and L-enantiomers.

One such method utilizes a chiral stationary phase, for instance, a CROWNPAK® CR(+) column. nih.gov This type of column is specifically designed for the resolution of chiral compounds. A typical mobile phase for this separation consists of an aqueous solution with a small percentage of organic modifier and an acid, such as water-methanol-perchloric acid in a 19:1:0.1 ratio. nih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm. nih.govresearchgate.netglobalresearchonline.net

A study successfully separated D-valacyclovir from its L-enantiomer impurity with a resolution of 4.8. researchgate.net The method demonstrated linearity over a concentration range of 0.1002–24.3486 μg/mL, with a regression coefficient of 0.999. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.01% and 0.02%, respectively, showcasing the method's sensitivity. researchgate.net

Table 1: HPLC Parameters for Enantiomeric Separation of Valacyclovir

| Parameter | Value | Source |

|---|---|---|

| Column | CROWNPAK® CR(+) chiral column (4 mm×150 mm, 5 μm) | nih.gov |

| Mobile Phase | Water:Methanol:Perchloric Acid (19:1:0.1) | nih.gov |

| Flow Rate | 0.75 mL/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Injection Volume | 10 μL | nih.gov |

| Resolution (D vs L) | 4.8 | researchgate.net |

| Linearity Range | 0.1002–24.3486 μg/mL | researchgate.net |

| LOD | 0.01% | researchgate.net |

| LOQ | 0.02% | researchgate.net |

Advanced Chromatographic Approaches for Related Substance Analysis

Beyond enantiomeric purity, the analysis of other related substances and potential impurities is a critical aspect of quality control. Reversed-phase HPLC (RP-HPLC) is a widely used technique for this purpose. These methods often employ C18 columns and a gradient mobile phase to achieve the separation of various impurities. derpharmachemica.comgoogle.comnih.gov

For instance, a validated RP-HPLC method for detecting Valacyclovir-related impurities utilized a gradient mobile phase composed of a buffer and acetonitrile as mobile phase A, and acetonitrile and methanol as mobile phase B. nih.gov This method demonstrated linearity in the concentration range of 50–150 μg/mL. nih.gov The specificity of the method was confirmed by the absence of interference from the blank at the retention times of the impurities. nih.gov

The sensitivity of these methods is highlighted by low LOD and LOQ values. For example, one method reported LOD values of 0.0024 μg/mL for impurity E and 0.04 μg/mL for impurity G, with corresponding LOQ values of 0.0082 μg/mL and 0.136 μg/mL, respectively. nih.gov

Thin-layer chromatography (TLC) also serves as a valuable tool for impurity profiling of Valacyclovir, capable of separating various related compounds. sigmaaldrich.comsigmaaldrich.com

Table 2: Performance of an RP-HPLC Method for Valacyclovir Impurity Profiling

| Parameter | Impurity E | Impurity G | Source |

|---|---|---|---|

| Mean Recovery (%) | 99.9% | 103.2% | nih.gov |

| %RSD for Peak Areas | 0.9% | 0.1% | nih.gov |

| LOD (μg/mL) | 0.0024 | 0.04 | nih.gov |

| LOQ (μg/mL) | 0.0082 | 0.136 | nih.gov |

Spectroscopic Characterization and Structural Elucidation of this compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

The chemical shifts observed in an NMR spectrum are highly dependent on the electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure. libretexts.org Two-dimensional NMR experiments, such as NOESY and EXSY, can reveal through-space correlations and chemical exchange phenomena, further aiding in the complete structural elucidation and conformational analysis of complex molecules. mdpi.com The analysis of NMR spectra is a critical step in verifying the successful synthesis of this compound and its intermediates. researchgate.net

Utility of Mass Spectrometry for Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for the identification and quantification of impurities. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a potent tool for analyzing complex mixtures. researchgate.netnih.gov In the context of this compound, LC-MS can be used to identify and quantify trace-level impurities that may not be detectable by other methods. nih.gov The technique works by ionizing the analyte molecules and then separating them based on their mass-to-charge ratio (m/z). researchgate.net For Valacyclovir, the precursor to product ion transition is monitored, for example, from m/z 325.2 to 152.2. researchgate.netnih.gov This allows for highly specific and sensitive detection.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. These include:

N-H stretching vibrations from the amine and amide groups.

C=O stretching vibrations from the ester and carbamate carbonyl groups. These are typically strong and sharp peaks. spectroscopyonline.com

C-O stretching vibrations from the ester and ether linkages.

Aromatic C=C and C-H stretching vibrations from the benzyl group.

The presence and position of these absorption bands provide confirmatory evidence for the chemical structure of this compound. researchgate.net

Table 3: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | libretexts.orglibretexts.org |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | libretexts.orglibretexts.org |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | libretexts.orglibretexts.org |

| N-H Stretch (Amine/Amide) | ~3400-3200 | researchgate.net |

| C=O Stretch (Ester/Carbamate) | ~1750-1680 | spectroscopyonline.com |

| Aromatic C-H Stretch | ~3100-3000 | libretexts.orglibretexts.org |

| Aromatic C=C Stretch | ~1600-1450 | libretexts.orglibretexts.org |

Validation of Analytical Methods for this compound Determination

This compound is recognized as a related compound of Valacyclovir, sometimes referred to as Valacyclovir Related Compound E. spectrasynth.com It is also a key intermediate in the synthesis of Valacyclovir. asianpubs.orgsmolecule.comwikipedia.orgthepharmajournal.com As such, its presence and quantity in the final active pharmaceutical ingredient (API) must be carefully controlled. Analytical method validation provides documented evidence that a specific method will consistently produce a result meeting pre-determined acceptance criteria.

While specific, publicly available validation data for analytical methods designed exclusively for this compound is limited, the principles of method validation are universal. The data presented here is based on the validation of analytical methods for other impurities found in Valacyclovir, which serves as a proxy to understand the expected performance of a well-validated method for this compound.

Precision

Precision studies demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the Relative Standard Deviation (%RSD). For the analysis of Valacyclovir impurities, precision is a key validation parameter. In a study validating a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Valacyclovir-related impurities, the %RSD for the peak areas of two impurities, designated as Imp-E and Imp-G, were found to be 0.9% and 0.1%, respectively, indicating a high degree of precision. nih.gov

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For Valacyclovir impurities, mean recovery percentages are expected to be within a range of approximately 98% to 102%. nih.gov For instance, a validated RP-HPLC method for Valacyclovir impurities reported mean recovery percentages of 99.9% and 103.2% for Imp-E and Imp-G, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for impurity profiling.

In a study on Valacyclovir impurities, the following LOD and LOQ values were reported for two different impurities:

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Impurity E | 0.0024 | 0.0082 |

| Impurity G | 0.04 | 0.136 |

Data sourced from a study on Valacyclovir-related impurities. nih.gov

Another study using a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of two other Valacyclovir impurities reported the LOQ as follows:

| Impurity | LOQ (ppm) |

|---|---|

| Impurity G (N,N-dimethylpyridin-4-amine) | 207.20 |

| Impurity S | 216.00 |

Data sourced from a study on Valacyclovir Hydrochloride Hydrate impurities. ijpsr.com

It is important to note that while "this compound" is also known as "Valacyclovir Related Compound E", the specific impurities in the cited studies may differ. The CAS number for the "Impurity E" in one source is listed as 124832-31-1, which is different from the CAS number for this compound (124832-32-2). spectrasynth.com Therefore, these tables are presented as illustrative examples of typical LOD and LOQ values for impurities in Valacyclovir.

Preclinical Pharmacological and Biochemical Characterization of D-valacyclovir Derived from N-carboxybenzyl D-valacyclovir

In Vitro Antiviral Activity of D-Valacyclovir

The antiviral efficacy of D-Valacyclovir is intrinsically linked to its conversion to acyclovir. drugbank.com Acyclovir exhibits inhibitory activity against a range of herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV). drugbank.comnih.govasm.org

Comparative Efficacy Studies with L-Valacyclovir and Acyclovir Against Herpesviruses

In vitro studies demonstrate that L-Valacyclovir is a more potent inhibitor of Herpes Simplex Virus type I (HSV-1) replication compared to its stereoisomer, D-Valacyclovir. caymanchem.com However, both isomers are primarily effective because they are converted to acyclovir in the body. caymanchem.com Acyclovir itself is a potent and selective inhibitor of herpes virus DNA replication. ijdvl.comijdvl.com The L-valyl ester of acyclovir (L-Valacyclovir) was developed to enhance the oral bioavailability of the parent compound, acyclovir, which is low and inconsistent. oup.comfortunejournals.comnih.gov The bioavailability of acyclovir after oral administration of L-valacyclovir is approximately 54%, a significant increase from the 15-30% bioavailability of oral acyclovir. oup.comfortunejournals.com This enhanced absorption allows L-valacyclovir to deliver therapeutic concentrations of acyclovir with less frequent dosing. nih.gov While direct comparative efficacy data for D-Valacyclovir against a full panel of herpesviruses is less common in literature, the ultimate antiviral action for both D- and L-isomers relies on the amount of acyclovir they can deliver systemically. drugbank.com

Table 1: Comparative In Vitro Activity of Acyclovir Prodrugs

| Compound | Target Virus | Efficacy Metric | Finding | Citation |

|---|---|---|---|---|

| L-Valacyclovir | HSV-1 | IC₅₀ | 0.84 µM in Vero cells | caymanchem.com |

| D-Valacyclovir | HSV-1 | Potency | Less potent than L-Valacyclovir in vitro | caymanchem.com |

| Acyclovir | Herpesviruses | Bioavailability | 15-30% (oral) | ijdvl.comfortunejournals.com |

Role of Viral Thymidine Kinase in Acyclovir Phosphorylation from D-Valacyclovir Conversion

Following the conversion of D-Valacyclovir to acyclovir, the antiviral mechanism is initiated by a critical phosphorylation step mediated by viral thymidine kinase (TK). nih.govijdvl.comijdvl.com This enzyme is found only in virus-infected cells, which accounts for the high selectivity of acyclovir. ijdvl.commedscape.com The viral TK converts acyclovir into acyclovir monophosphate. ijdvl.comijdvl.com Cellular kinases then further phosphorylate the monophosphate form into acyclovir triphosphate, the active metabolite. nih.govijdvl.comijdvl.com

Acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase. ijdvl.com It competes with the natural substrate, deoxyguanosine triphosphate, and its incorporation into the growing viral DNA chain leads to termination of the chain. drugbank.comnih.gov This effectively halts viral DNA synthesis and replication. drugbank.com The amount of acyclovir triphosphate formed in virally infected cells is 40 to 100 times greater than in uninfected cells, highlighting the selective nature of the drug's activation. ijdvl.comijdvl.com The higher antiviral activity of acyclovir against HSV compared to VZV is attributed to the more efficient phosphorylation by the HSV-specific thymidine kinase. drugbank.com Resistance to acyclovir can arise from mutations in the viral thymidine kinase or DNA polymerase. wikipedia.orgdrugbank.com

Enzyme-Mediated Biotransformation of D-Valacyclovir to Acyclovir

D-Valacyclovir is a prodrug that is rapidly and almost completely converted to acyclovir and the amino acid D-valine after administration. drugbank.comnih.gov This biotransformation is a critical step, as the valine ester form cannot be phosphorylated to become an active antiviral agent. fortunejournals.com

Esterase Activity in Prodrug Hydrolysis (e.g., Human Valacyclovirase (BPHL) and Other Hydrolases)

The primary enzyme responsible for the hydrolysis of valacyclovir in humans is a serine hydrolase known as valacyclovirase or Biphenyl Hydrolase-Like Protein (BPHL). nih.govplos.orgreactome.orgnih.gov BPHL was identified and purified from human intestine-derived Caco-2 cells and is highly expressed in the human liver and kidney. nih.govplos.org Recombinant BPHL demonstrates significant hydrolytic activity for valacyclovir, efficiently converting it to acyclovir. nih.gov This conversion likely occurs during first-pass metabolism in the intestine and/or liver. drugbank.comfda.gov The enzyme catalyzes the hydrolytic activation of amino acid esters of a broad range of therapeutic nucleoside analogues, suggesting it is a valuable target for prodrug design. nih.govacs.org

Table 2: Specificity Constants for Recombinant BPHL

| Substrate | kcat/Km (mM⁻¹s⁻¹) | Citation |

|---|---|---|

| Valacyclovir | 420 | nih.gov |

Stereoselectivity of Activating Enzymes and Transport Proteins

The absorption and activation of valacyclovir isomers are subject to stereoselectivity. Early studies indicated that L-valine derivatives of acyclovir resulted in greater bioavailability compared to D-valine derivatives, suggesting an enzyme-mediated process was involved in transport and/or hydrolysis. oup.com The intestinal absorption of valacyclovir is mediated by peptide transporters, such as hPEPT1. oup.comnih.gov These transporters recognize the L-amino acid ester, facilitating its uptake from the gastrointestinal tract. drugbank.comoup.com

The activating enzyme, BPHL (valacyclovirase), also exhibits stereoselectivity. acs.org Structural and biochemical analyses of human valacyclovirase reveal a unique binding mode and a preference for specific amino acid esters. nih.govrcsb.org The enzyme's substrate-binding pocket contains a hydrophobic acyl-binding site that preferentially accommodates certain amino acids. acs.orgnih.gov For instance, BPHL shows a clear preference for L-isomers over D-isomers, with an L/D specificity ratio of 32 for 5'-valyl floxuridine. acs.org This stereoselectivity in both transport and enzymatic hydrolysis contributes to the superior pharmacokinetic profile of L-Valacyclovir over D-Valacyclovir in clinical use. oup.com

Pharmacokinetic Studies of D-Valacyclovir in Animal Models

Pharmacokinetic studies in various animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion of valacyclovir. In cynomolgus monkeys, valacyclovir was found to be well-absorbed and undergo extensive presystemic metabolism to acyclovir. asm.org Following oral administration, plasma concentrations of the intact prodrug are low and transient. fda.gov

In a study comparing oral acyclovir and oral valacyclovir in healthy adult horses, valacyclovir administration resulted in a 10-fold higher maximum plasma concentration (Cmax) and an 8-fold greater bioavailability of acyclovir compared to when acyclovir itself was given orally. asm.org This demonstrates the effectiveness of the prodrug strategy in overcoming the poor oral absorption of acyclovir. asm.org

Table 3: Pharmacokinetic Parameters of Acyclovir after Oral Valacyclovir in Mice

| Mouse Genotype | Bioavailability (%) | Cmax | Tmax | Citation |

|---|---|---|---|---|

| Wildtype | 77.5 | Higher (3-fold vs huPepT1) | Lower (3-fold vs huPepT1) | nih.gov |

Absorption and Distribution Characteristics in Preclinical Models

Following oral administration, valacyclovir is rapidly absorbed from the gastrointestinal tract. fortunejournals.com Preclinical studies in rats have indicated that the rapid hydrolysis of oral valacyclovir is a result of first-pass intestinal and hepatic metabolism. fortunejournals.com The primary active metabolite, acyclovir, is then distributed widely throughout the body. medscape.com Animal studies have shown that acyclovir is efficiently taken up by numerous tissues, including the brain, kidneys, lungs, liver, muscle, spleen, and uterus. medscape.comiarc.fr

The absorption of valacyclovir is not uniform across the intestine. Studies using in situ single-pass intestinal perfusions in wild-type mice have quantified the effective permeability (Peff) of valacyclovir in different segments of the intestine. The permeability was found to be highest in the small intestine (duodenum, jejunum, and ileum) and significantly lower in the colon. drugbank.com In Pept1 knockout mice, the permeability in the small intestinal segments was reduced to about 10% of that observed in wild-type animals, highlighting the crucial role of this transporter in absorption. drugbank.com

Table 1: Effective Permeability (Peff) of Valacyclovir in Intestinal Segments of Wild-Type Mice

| Intestinal Segment | Effective Permeability (Peff) (x 10⁻⁴ cm/s) |

| Duodenum | 2.4 |

| Jejunum | 1.7 |

| Ileum | 2.1 |

| Colon | 0.27 |

Data sourced from in situ single-pass intestinal perfusion studies in mice. drugbank.com

The binding of valacyclovir to human plasma proteins has been reported to be low, ranging from 13.5% to 17.9%. fortunejournals.com Its active metabolite, acyclovir, also exhibits low plasma protein binding, in the range of 9% to 33%. fortunejournals.comiarc.fr

Metabolism and Excretion Pathways of D-Valacyclovir and its Metabolites

The defining metabolic feature of valacyclovir is its rapid and nearly complete conversion to acyclovir and the amino acid valine. fortunejournals.comdrugbank.com This conversion is mediated by esterase enzymes during first-pass metabolism in the intestine and liver. smolecule.comwikipedia.orgmedscape.com Plasma concentrations of unconverted valacyclovir are typically low and transient, becoming non-quantifiable within three hours of administration in preclinical and clinical studies. oup.comfortunejournals.com Importantly, neither valacyclovir nor its active metabolite acyclovir are metabolized by cytochrome P450 enzymes. fortunejournals.comdrugbank.com

The primary metabolite, acyclovir, is primarily cleared by the kidneys. fortunejournals.com Preclinical studies in various animal models have characterized the excretion of acyclovir. A significant portion of the drug is excreted unchanged in the urine. iarc.fr However, the percentage varies between species. iarc.fr After oral administration, a substantial fraction of the dose may also be found in the feces. iarc.fr

Table 2: Unchanged Acyclovir Excreted in Urine in Preclinical Models

| Animal Model | Unchanged Acyclovir in Urine (%) |

| Monkey | 3.7% |

| Rat | 19% |

Data reflects the proportion of drug excreted unchanged in urine following administration. iarc.fr

In addition to unchanged acyclovir, two minor urinary metabolites have been identified: 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-9-(2-hydroxyethyl)guanine. iarc.fr These metabolites typically account for a small fraction of the total dose. iarc.fr

Role of Peptide Transporters in D-Valacyclovir Disposition

The enhanced intestinal absorption of valacyclovir compared to its parent compound, acyclovir, is attributed to its interaction with peptide transporters. oup.com The proton-coupled peptide transporter 1 (PEPT1, also known as SLC15A1), which is highly expressed in the small intestine, is primarily responsible for the uptake of valacyclovir.

Studies in wild-type and Pept1 knockout mice have been instrumental in quantifying the transporter's role. These studies demonstrated that PEPT1 is responsible for approximately 90% of valacyclovir's permeability in the mouse small intestine. The jejunal uptake of valacyclovir was found to have a significant saturable component, confirming carrier-mediated transport. drugbank.com

Table 3: Kinetic Parameters of Valacyclovir Jejunal Uptake in Wild-Type Mice

| Parameter | Value | Description |

| Kₘ | 10.2 mM | Michaelis-Menten constant, indicating the substrate concentration at half-maximal transport velocity. |

| Saturable Transport | 82% | Percentage of total transport attributed to the saturable, carrier-mediated pathway. |

Data sourced from studies on jejunal uptake of valacyclovir. drugbank.com

The specificity of this interaction has been confirmed through inhibition studies. The permeability of valacyclovir was significantly reduced when co-administered with known PEPT1 substrates, but not by compounds transported by other systems. drugbank.com

Table 4: Effect of Inhibitors on the Jejunal Permeability of Valacyclovir in Wild-Type Mice

| Co-perfused Compound (Inhibitor) | Transporter Target | Effect on Valacyclovir Permeability |

| Glycylsarcosine | PEPT1 | 50% Inhibition |

| Cefadroxil | PEPT1 | 80% Inhibition |

| L-valine | Amino Acid Transporters | No Effect |

| L-histidine | Amino Acid Transporters | No Effect |

| p-aminohippurate | Organic Anion Transporters (OATs) | No Effect |

| Tetraethylammonium | Organic Cation Transporters (OCTs) | No Effect |

Data from in situ jejunal co-perfusion studies at inhibitor concentrations of 25 mM. drugbank.com

These preclinical findings conclusively show that the disposition of valacyclovir is heavily dependent on PEPT1-mediated transport for its intestinal absorption. This carrier-mediated uptake is the key design feature that improves the oral bioavailability of its active metabolite, acyclovir. tandfonline.com

Structure-activity Relationships and Prodrug Design Considerations for Valacyclovir Stereoisomers

Stereochemical Influence on Enzyme Recognition and Catalysis

The conversion of valacyclovir to the active drug, acyclovir, is catalyzed by a human serine hydrolase known as valacyclovirase or Biphenyl Hydrolase-Like protein (BPHL). nih.gov The efficiency of this enzymatic process is highly dependent on the stereochemistry of the valine ester moiety.

Research into the structure-activity relationships of amino acid ester prodrugs indicates a clear stereospecific preference in the transport and hydrolysis processes. researchgate.net The L-valyl ester of acyclovir (valacyclovir) is readily recognized by peptide transporters like PEPT1, which facilitates its enhanced absorption compared to acyclovir alone. mdpi.com In contrast, prodrugs containing D-configuration amino acids are generally poorer substrates for these transporters. mdpi.com Studies comparing L- and D-valyl ester derivatives have shown that the L-isomer exhibits higher permeability. mdpi.com

The catalytic activity of the valacyclovirase (BPHL) enzyme is also stereoselective. A homology model of BPHL suggests that its active site contains a hydrophobic acyl-binding pocket formed by specific amino acid residues (I158, G161, I162, and L229). nih.gov This structure favors the binding of hydrophobic amino acyl groups like valine. nih.gov The specific three-dimensional arrangement of the L-valine isomer allows for optimal positioning within this active site, facilitating efficient hydrolysis. While direct kinetic data for the hydrolysis of N-Carboxybenzyl D-Valacyclovir by BPHL is not extensively published, the general principles of enzyme stereoselectivity imply that the D-isomer would be a significantly less favored substrate, leading to slower catalysis.

| Prodrug Feature | L-Valyl Ester (from L-Valacyclovir) | D-Valyl Ester (from D-Valacyclovir) | Source(s) |

| Transport Affinity | High affinity for PEPT1 transporter | Lower affinity for PEPT1 transporter | mdpi.com |

| Permeability | Higher relative permeability | Lower relative permeability | mdpi.com |

| Enzyme Recognition | Preferred substrate for Valacyclovirase (BPHL) | Poor substrate for Valacyclovirase (BPHL) | mdpi.comnih.gov |

Impact of D-Valine Moiety on Prodrug Stability and Bioactivation

The stability of a prodrug is a crucial factor, as premature degradation can reduce its bioavailability. nih.gov Valacyclovir's stability is pH-dependent; it is stable in acidic conditions but degrades in alkaline environments through base-catalyzed hydrolysis. nih.gov This degradation occurs more rapidly in intestinal fluid than in simple buffer solutions, suggesting enzymatic involvement in its breakdown in the gastrointestinal lumen. nih.govresearchgate.net

The stereochemistry of the amino acid moiety significantly affects this stability and the subsequent bioactivation. Studies on amino acid prodrugs have demonstrated that those with a D-configuration are enzymatically more stable than their L-configuration counterparts. mdpi.com The activation of prodrugs with a D-amino acid in cell homogenates is 2.2 to 10.9 times slower compared to those with an L-configuration. mdpi.com

| Stereoisomer | Relative Rate of Enzymatic Activation | Implication for Bioavailability | Source(s) |

| L-Valacyclovir | Faster | Efficient conversion to acyclovir, leading to ~55% bioavailability. | mdpi.comwikipedia.org |

| D-Valacyclovir | Slower (2.2-10.9x) | Inefficient conversion, leading to reduced acyclovir delivery. | mdpi.com |

Rational Design of Prodrugs to Optimize Stereoselectivity and Reduce Impurities

The rational design of valacyclovir as a prodrug involved selecting an amino acid promoiety that would be recognized by intestinal transporters to enhance absorption. scielo.brmdpi.com L-valine was chosen because its stereochemistry is favored by the stereospecific transport process. researchgate.net The design inherently requires high stereoselectivity to ensure that the final product is almost exclusively the desired L-isomer.

The presence of the D-valacyclovir diastereomer is considered an impurity. Its formation is often linked to the synthesis process, particularly during the coupling of acyclovir with a protected valine, such as N-carbobenzyloxy-L-valine (Cbz-L-valine). asianpubs.org During this step, some racemization can occur, leading to the formation of this compound alongside the desired L-isomer. asianpubs.org

Efforts to reduce this impurity focus on optimizing reaction conditions. Research has shown that the reaction temperature during the coupling stage is a critical factor in controlling the level of the D-isomer impurity. asianpubs.org Lowering the temperature significantly reduces the extent of racemization.

Table: Effect of Reaction Temperature on D-Isomer Formation Data derived from experiments on the synthesis of N-Cbz valacyclovir.

| Reaction Temperature (°C) | Resulting D-Isomer (N-Cbz D-Valacyclovir) Level | Source(s) |

| Not Specified (Standard) | 3-4% | asianpubs.org |

| -5 to 0 | ~1% | asianpubs.org |

This demonstrates a clear strategy in the rational process of drug synthesis: controlling reaction parameters to minimize the formation of stereochemical impurities that are known to have inferior biological activity. asianpubs.org Subsequent purification steps are also employed to further reduce the D-isomer content in the final drug substance. asianpubs.org

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Enantiomerically Pure Valacyclovir Intermediates

The production of enantiomerically pure Valacyclovir is a primary focus of process chemistry, as the presence of the D-isomer is an impurity that must be minimized. asianpubs.orgwisdomlib.org Traditional synthesis involves the esterification of Acyclovir with an N-carboxybenzyl (Cbz) protected L-valine. wikipedia.orggoogle.com However, this process can lead to the formation of the N-Carboxybenzyl D-Valacyclovir impurity, with one study noting its formation at levels of 3-4% under certain conditions. asianpubs.org

Emerging research focuses on minimizing the formation of this D-isomer and developing more efficient, greener synthetic routes. Key areas of investigation include:

Dynamic Kinetic Resolution (DKR): This powerful technique combines rapid racemization of an unwanted enantiomer with a highly stereoselective reaction, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net The application of DKR, often using enzymes like hydrolases, is a promising strategy for producing enantiopure amino acid esters required for Valacyclovir synthesis. researchgate.netrsc.org

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based catalysts. nih.gov Research into organocatalyzed reactions, such as Michael additions, can lead to highly stereoselective syntheses of chiral intermediates, reducing the formation of unwanted isomers from the outset. nih.gov

Process Optimization: Studies have focused on optimizing reaction conditions, such as temperature, to control the formation of the D-isomer. For instance, lowering the reaction temperature during the coupling of Acyclovir and Cbz-L-valine from ambient temperature to between -5 and 0°C was shown to reduce the D-isomer impurity to around 1%. asianpubs.org Further purification via controlled crystallization can also reduce the D-isomer content in the final product. asianpubs.orgresearchgate.net

These advanced strategies are vital for producing high-purity Valacyclovir, ensuring that intermediates like this compound are either not formed or are efficiently removed.

Development of Novel Analytical Tools for Chiral Impurity Control

The accurate detection and quantification of the D-Valacyclovir impurity, often arising from its N-Cbz protected precursor, are mandated by regulatory agencies and are essential for quality control. wisdomlib.orgwisdomlib.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Recent advancements in analytical methodology include:

Chiral HPLC Methods: Various methods have been developed using chiral stationary phases (CSPs) to separate Valacyclovir's enantiomers. For example, a Chiralpak AD column with a mobile phase of n-hexane, ethanol, and diethylamine has been shown to achieve excellent resolution between the L- and D-isomers. nih.gov Another method uses a Lux Cellulose-1 chiral column for efficient and rapid separation. phenomenex.com Research has also demonstrated the use of amylose tris(3-chloro-5-methylphenylcarbamate) as a CSP to separate the enantiomers with a resolution of 4.8. researchgate.net

Capillary Electrophoresis (CE): CE represents a simple, rapid, and accurate alternative for enantiomeric separation. One innovative CE method utilizes an extended light path bare fused silica capillary and a potassium hydrogen phosphate buffer to achieve a baseline separation with a resolution greater than 7.0. wisdomlib.org This method was validated according to ICH guidelines and found to be highly sensitive, with a limit of detection for D-Valacyclovir of 0.084 µg/mL. wisdomlib.org

Stability-Indicating Methods: As drug substances can degrade during storage, it is crucial to have analytical methods that can separate the active ingredient from impurities and any degradation products. Stability-indicating chiral HPLC methods have been developed to ensure that the D-Valacyclovir impurity can be accurately quantified even in the presence of other related substances. researchgate.netglobalresearchonline.netresearchgate.net

Below is a table comparing different analytical techniques for the separation of Valacyclovir enantiomers.

| Technique | Chiral Stationary Phase (CSP) / System | Key Findings | Reference |

| Chiral HPLC | Chiralpak AD (Amylose derivative) | Achieved resolution > 4; LOD for D-isomer was 300 ng/mL. | nih.gov |

| Chiral HPLC | Lux Cellulose-1 | Provides efficient and rapid separation of enantiomers. | phenomenex.com |

| Chiral HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Achieved high resolution of 4.8 between enantiomers. | researchgate.net |

| Capillary Electrophoresis (CE) | Extended light path bare fused silica capillary | Achieved high resolution > 7.0; LOD for D-isomer was 0.084 µg/mL. | wisdomlib.org |

These analytical tools are critical for ensuring the purity of Valacyclovir by precisely controlling the levels of the D-Valacyclovir chiral impurity.

Application of Deuterated this compound in Metabolic and Mechanistic Studies

Deuterated compounds, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are invaluable tools in pharmaceutical research. clearsynth.com They are particularly useful as internal standards in mass spectrometry-based bioanalysis and for studying metabolic pathways. clearsynth.comtandfonline.comgoogle.com

The application of a deuterated version of this compound could provide significant insights:

Internal Standard for Bioanalysis: A deuterated version of the D-isomer could serve as an ideal internal standard for accurately quantifying the D-Valacyclovir impurity in biological samples. tandfonline.com Stable isotope-labeled internal standards are highly recommended by regulatory agencies because they have nearly identical chemical properties and chromatographic behavior to the non-labeled analyte, which helps to correct for variations during sample preparation and analysis. tandfonline.comijpsonline.com

Metabolic Fate Tracing: Using a deuterium-labeled D-isomer would allow researchers to precisely track its metabolic fate in vivo. clearsynth.com This would help determine if it is absorbed, to what extent it is converted to Acyclovir, and if it forms any unique metabolites. Such studies are critical for understanding the complete disposition of the impurity.

Mechanistic Studies: Deuterium labeling can be used to probe reaction mechanisms, including enzymatic conversions. google.com Studying the hydrolysis of deuterated this compound could provide detailed information about the enzymatic process and the stereochemical preferences of the hydrolases involved.

While the use of deuterated standards is a powerful technique, it is important to ensure their isotopic purity, as any residual unlabeled compound can interfere with the analysis of the actual analyte. tandfonline.com Furthermore, researchers must be aware of potential isotope effects, where the C-D bond being stronger than the C-H bond can sometimes lead to slight differences in chromatographic retention times or extraction recoveries.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Adhere to the STAR Methods guidelines, detailing exact reagent grades, equipment models, and reaction monitoring intervals. Include raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Use controlled vocabularies (e.g., IUPAC nomenclature) and reference established frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify methodological choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.